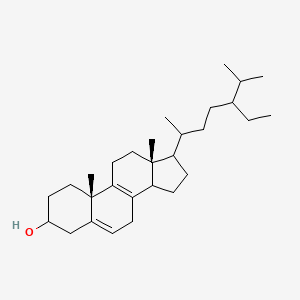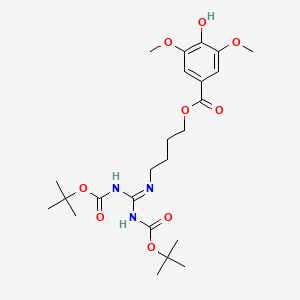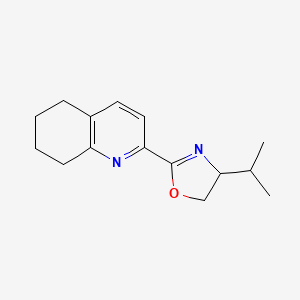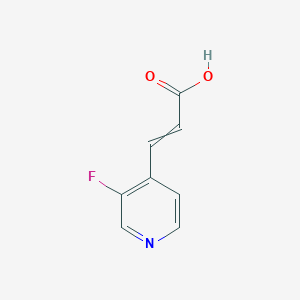
Stigmasta-5,8-dien-3beta-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stigmasta-5,8-dien-3beta-ol is a naturally occurring phytosterol, a type of plant sterol that is structurally similar to cholesterol. It is found in various plant sources and is known for its potential health benefits and applications in scientific research. This compound is part of the larger family of sterols, which play crucial roles in cell membrane structure and function.
準備方法
Synthetic Routes and Reaction Conditions
Stigmasta-5,8-dien-3beta-ol can be synthesized through several chemical routes. One common method involves the extraction of plant sterols from natural sources, followed by chemical modification to obtain the desired compound. The extraction process typically involves the use of organic solvents to isolate the sterols, which are then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves the large-scale extraction of plant sterols from sources such as soybeans, peanuts, and other oilseeds. The extracted sterols are then subjected to chemical reactions, such as hydrogenation and isomerization, to produce the final compound. These processes are optimized to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Stigmasta-5,8-dien-3beta-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological and chemical properties.
科学的研究の応用
Stigmasta-5,8-dien-3beta-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other sterols and steroidal compounds.
Biology: It is studied for its role in cell membrane structure and function, as well as its potential effects on cellular processes.
Medicine: It has been investigated for its potential health benefits, including anti-inflammatory, antioxidant, and cholesterol-lowering effects.
Industry: It is used in the production of various pharmaceuticals, nutraceuticals, and functional foods.
作用機序
The mechanism of action of stigmasta-5,8-dien-3beta-ol involves its interaction with cell membranes and various molecular targets. It is believed to modulate the fluidity and permeability of cell membranes, which can affect cellular signaling and function. Additionally, it may interact with specific receptors and enzymes, influencing various biochemical pathways.
類似化合物との比較
Stigmasta-5,8-dien-3beta-ol is similar to other phytosterols, such as stigmasterol, sitosterol, and campesterol. it is unique in its specific structure and the presence of double bonds at positions 5 and 8. This structural difference can influence its biological activity and potential health benefits.
List of Similar Compounds
Stigmasterol: Another common phytosterol with similar health benefits.
Sitosterol: Known for its cholesterol-lowering effects.
Campesterol: Found in various plant sources and has similar properties to other phytosterols.
特性
分子式 |
C29H48O |
|---|---|
分子量 |
412.7 g/mol |
IUPAC名 |
(10S,13R)-17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23,25-26,30H,7-9,11-18H2,1-6H3/t20?,21?,23?,25?,26?,28-,29+/m0/s1 |
InChIキー |
ODKQKCINTCFCGY-WRBHHNHBSA-N |
異性体SMILES |
CCC(CCC(C)C1CCC2[C@@]1(CCC3=C2CC=C4[C@@]3(CCC(C4)O)C)C)C(C)C |
正規SMILES |
CCC(CCC(C)C1CCC2C1(CCC3=C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[(2,5-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14787756.png)

![8-(4-Ethylphenyl)-5-Methyl-2,5-Dihydropyrazolo[4,3-C][2,1]benzothiazine 4,4-Dioxide](/img/structure/B14787776.png)
![8-Amino-2-methyl-3,4-dihydro-2lambda4-benzo[c][1,2]thiazine 2-oxide](/img/structure/B14787783.png)



![2-[2-[[(8R,10R,14R)-17-[(2S)-2-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14787813.png)


![2-[[2-[[2-[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]butanedioic acid](/img/structure/B14787821.png)
![5,6-dihydro-5,5-dimethyl-Imidazo[1,2-c]quinazoline](/img/structure/B14787823.png)
![[5-acetyloxy-4-hydroxy-6-[[(1S,3R,12S,16R)-14-hydroxy-15-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate](/img/structure/B14787831.png)

